molecular formula C11H7NO2 B1294652 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile CAS No. 5149-69-9

3-(1-Benzofuran-2-yl)-3-oxopropanenitrile

Cat. No.: B1294652
CAS No.: 5149-69-9
M. Wt: 185.18 g/mol
InChI Key: GCABLKFGYPIVFC-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-3-oxopropanenitrile is an organic compound that features a benzofuran moiety fused to a nitrile group through a propanone linkage. Benzofuran derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Mechanism of Action

Target of Action

Benzofuran derivatives have been found to interact with various biological targets, such as the epidermal growth factor receptor (egfr), a member of the tyrosine kinase family . EGFR plays a crucial role in cell proliferation and survival, making it a significant target in cancer therapy.

Mode of Action

Benzofuran derivatives have been reported to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that these compounds may interact with their targets, leading to changes in cellular processes that inhibit the growth of tumor cells or pathogens.

Biochemical Pathways

For instance, some benzofuran derivatives have been found to have anti-hepatitis C virus activity, indicating that they may interfere with the viral replication pathway .

Pharmacokinetics

The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing . This suggests that these compounds may have favorable pharmacokinetic properties that enhance their bioavailability.

Result of Action

Benzofuran derivatives have been reported to exhibit pro-oxidative effects, increasing reactive oxygen species in cancer cells, especially at 12 h incubation . They also have proapoptotic properties, inducing apoptosis in cancer cells . These effects suggest that benzofuran derivatives may lead to cell death in cancer cells, contributing to their anti-tumor activity.

Safety and Hazards

The safety and hazards associated with “3-(1-Benzofuran-2-yl)-3-oxopropanenitrile” would depend on its specific properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds to understand their potential hazards .

Future Directions

Benzofuran and its derivatives have attracted attention due to their diverse pharmacological activities, making these substances potential natural drug lead compounds . Future research may focus on discovering new benzofuran derivatives with enhanced biological activities and improved safety profiles.

Biochemical Analysis

Biochemical Properties

3-(1-Benzofuran-2-yl)-3-oxopropanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzofuran derivatives have been shown to inhibit the activity of certain enzymes like PDE4B, which is involved in inflammatory responses . Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can modulate the expression of genes involved in oxidative stress responses, thereby protecting cells from oxidative damage . Furthermore, this compound may alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, benzofuran derivatives have been shown to inhibit the activity of enzymes like PDE4B by binding to their active sites . This inhibition can result in changes in downstream signaling pathways and gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects. This compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it can induce toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites . This compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For instance, benzofuran derivatives may be transported into cells via specific membrane transporters, influencing their intracellular concentration and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Properties

IUPAC Name

3-(1-benzofuran-2-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h1-4,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCABLKFGYPIVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199470
Record name Benzofuran, 2-cyanoacetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5149-69-9
Record name β-Oxo-2-benzofuranpropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5149-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzofuran, 2-cyanoacetyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005149699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzofuran, 2-cyanoacetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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